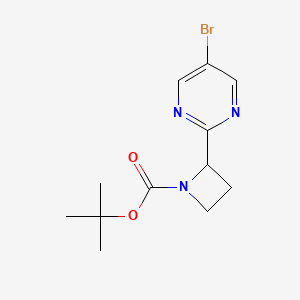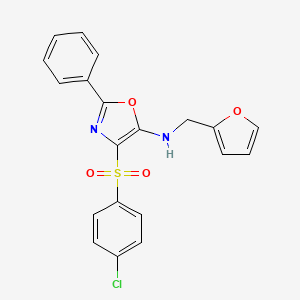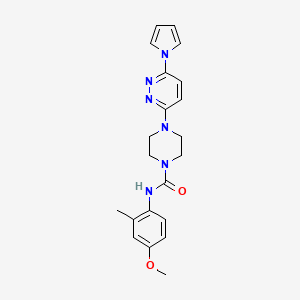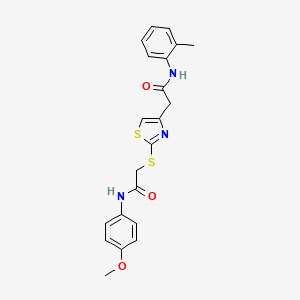
Tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C12H16BrN3O2 and a molecular weight of 314.18 g/mol . This compound is characterized by the presence of a tert-butyl group, a bromopyrimidine moiety, and an azetidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate typically involves the reaction of 5-bromopyrimidine with azetidine-1-carboxylate under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives. Reagents like hydrogen peroxide or sodium borohydride are typically used for these reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug candidates targeting specific diseases.
Mechanism of Action
The mechanism of action of tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes or receptors, thereby influencing various biological processes .
Comparison with Similar Compounds
Tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate: This compound also contains a bromopyrimidine moiety but has a piperazine ring instead of an azetidine ring.
Tert-butyl (5-bromopyrimidin-2-yl)methylcarbamate: This compound has a similar bromopyrimidine moiety but differs in the presence of a carbamate group instead of an azetidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
tert-butyl 2-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2/c1-12(2,3)18-11(17)16-5-4-9(16)10-14-6-8(13)7-15-10/h6-7,9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMKGANNQVAUJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B2784265.png)

![methyl 6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2784273.png)
![4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2784275.png)


![3-chloro-1-(4-chlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2784278.png)
![2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2784279.png)
![Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2784281.png)
![(2,3-Dimethoxyphenyl)(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2784284.png)



![5-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-2-carboxamide](/img/structure/B2784288.png)
